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1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1)

Catalog No.
S1893700
CAS No.
62778-12-5
M.F
C18H26N4O4
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2...

CAS Number

62778-12-5

Product Name

1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1)

IUPAC Name

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid

Molecular Formula

C18H26N4O4

Molecular Weight

362.4 g/mol

InChI

InChI=1S/2C8H12N2.C2H2O4/c2*1-10(2)8-5-3-7(9)4-6-8;3-1(4)2(5)6/h2*3-6H,9H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

MNUINXKPLPIOEF-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O

Synthesis of Sulfonamide Derivatives

    Scientific Field: Organic Chemistry

    Summary of the Application: This compound has been used in the synthesis of different types of sulfonamide derivatives.

    Methods of Application: The synthesis was carried out by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles.

    Results or Outcomes: The outcome of this application is the production of different types of sulfonamide derivatives.

Organic Synthesis Catalyst

Preparation of Luminescent Materials

Laboratory Chemical

Preparation of Herbicide, Fungicide, and Antibacterial Agents

Molecular Structure Analysis

The key features of the molecule include:

  • A central benzene ring with amine groups attached at the 1 and 4 positions (para position). These amine groups are further substituted with methyl groups on the nitrogens, making them dimethylated.
  • Two oxalate dianions (C2O4²⁻) interacting with the protonated amine groups of DMPPD through ionic bonding [, ].

The 2:1 ratio between DMPPD and oxalate suggests that both amine groups of DMPPD form ionic bonds with separate oxalate dianions. This can create a relatively stable structure due to the distribution of charge.


Chemical Reactions Analysis

  • Synthesis: The synthesis likely involves the reaction of DMPPD with oxalic acid in a 2:1 molar ratio.

DMPPD + 2H₂C₂O₄ → (CH₃)₂N-C₆H₄-NH₂ • ½ C₂H₂O₄ (DMPPD oxalate) + H₂O [balanced equation prediction]

  • Decomposition: Under acidic or basic conditions, the ionic bond between DMPPD and oxalate might break, releasing the free components. Thermal decomposition could also occur, releasing decomposition products like nitrogen oxides, carbon monoxide, and carbon dioxide [].
Typical of aromatic amines and carboxylic acid derivatives:

  • Nucleophilic Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents onto the benzene ring.
  • Acylation Reactions: The presence of the ethanedioate moiety enables acylation reactions, which can be utilized to synthesize more complex organic compounds.
  • Redox Reactions: As an aromatic amine, it can be oxidized to form various nitrogen-containing heterocycles or reduced under specific conditions to yield different amines .

The biological activity of 1,4-benzenediamine derivatives is significant due to their potential pharmacological properties. Studies have indicated that compounds similar to 1,4-benzenediamine can exhibit:

  • Antimicrobial Activity: Some derivatives show effectiveness against various bacterial strains.
  • Anticancer Properties: Certain structural analogs have been investigated for their potential to inhibit tumor growth.
  • Toxicity Concerns: The compound is classified as harmful if swallowed or inhaled, necessitating careful handling in laboratory settings .

The synthesis of 1,4-benzenediamine, N,N-dimethyl-, ethanedioate (2:1) typically involves:

  • N,N-Dimethylation: Starting with 1,4-benzenediamine, N,N-dimethylation can be achieved using dimethyl sulfate or formaldehyde in the presence of a base.
  • Esterification: The resulting N,N-dimethyl-1,4-benzenediamine can then be reacted with oxalic acid or its derivatives to form the ethanedioate salt.
  • Crystallization: Purification through crystallization from suitable solvents ensures the desired product's quality and yield .

This compound finds applications across several domains:

  • Organic Synthesis: Used as an intermediate in synthesizing dyes and pigments.
  • Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activities.
  • Material Science: Employed in developing polymers and resins owing to its reactivity and stability .

Interaction studies involving 1,4-benzenediamine, N,N-dimethyl-, ethanedioate (2:1) focus on its behavior in biological systems and its interactions with other chemical entities:

  • Protein Binding Studies: These studies help understand how the compound interacts with biological macromolecules, influencing its efficacy as a drug candidate.
  • Synergistic Effects: Research indicates that combining this compound with other agents may enhance antimicrobial or anticancer activities .

Similar Compounds

Several compounds share structural similarities with 1,4-benzenediamine, N,N-dimethyl-, ethanedioate (2:1), each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
1,4-Benzenediamine, N,N-diethyl-, ethanedioate (2:1)C22H34N4O4C_{22}H_{34}N_{4}O_{4}Diethyl groups instead of dimethyl
1,3-BenzenediamineC6H8N2C_{6}H_{8}N_{2}Different substitution pattern on benzene
2-Amino-5-methylphenolC7H9NC_{7}H_{9}NContains an amino group and methyl group

These compounds differ primarily in their substituents on the benzene ring or the nature of their amine groups, affecting their reactivity and biological activities. The unique combination of dimethylamino groups and ethanedioate moiety in 1,4-benzenediamine, N,N-dimethyl-, ethanedioate (2:1) contributes to its distinct properties and utility in various applications .

Solvent-Mediated Crystallization Techniques

Solvent-mediated crystallization represents a critical aspect in the controlled formation of high-quality crystals of 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) [11]. The crystallization behavior is significantly influenced by solvent selection, temperature control, and supersaturation conditions [12].

The role of solvent in controlling the crystallization process has been extensively studied for aromatic diamine systems [13]. Protic polar solvents, particularly alcoholic media, demonstrate superior performance in facilitating the crystallization of aromatic amine salts due to their ability to participate in hydrogen bonding networks [10]. The solvent molecules can interact with both the cationic diamine species and the anionic oxalate components, mediating the nucleation and growth processes [11].

Temperature-controlled crystallization protocols have proven effective for achieving optimal crystal quality [14]. The process typically involves dissolution of the reactants in heated solvent systems, followed by controlled cooling to promote gradual nucleation and crystal growth [14]. Slow evaporation techniques at ambient temperature have also been successfully employed, yielding well-formed crystalline materials suitable for structural characterization [15].

Table 2: Solvent Systems for Crystallization of Aromatic Diamine Salts

Solvent SystemTemperature Range (°C)Crystal QualityGrowth TimeReference
Methanol/Water (1:1)20-60High24-72 hours [15]
Ethanol25-78Moderate12-48 hours [10]
Ethanol/Water20-50High48-96 hours [10]
Acetone/Water0-25Variable6-24 hours [11]

The crystallization process can be further optimized through the implementation of seeding techniques and controlled nucleation conditions [16]. Ultrasound-assisted crystallization has emerged as a promising approach for controlling particle size distribution and morphology in aromatic amine systems [16]. The application of ultrasonic energy enhances nucleation rates while promoting deagglomeration of crystal clusters [16].

Solvatomorphism studies reveal that different solvents can lead to distinct crystal forms with varying supramolecular arrangements [13]. The incorporation of solvent molecules into the crystal lattice creates solvatomorphs with different physical properties and thermal stability profiles [13]. This phenomenon necessitates careful solvent selection to achieve the desired polymorph for specific applications [17].

Purification Strategies for High-Purity Product Isolation

The achievement of high-purity 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) requires implementation of sophisticated purification strategies that address the specific challenges associated with aromatic diamine salt systems [18] [19]. The purification process must effectively remove unreacted starting materials, by-products, and trace impurities while maintaining the integrity of the target compound [18].

Recrystallization techniques represent the primary purification method for aromatic amine salts [18]. The process involves dissolution of the crude product in a suitable solvent system at elevated temperature, followed by controlled cooling to induce selective crystallization of the pure compound [14]. The selection of appropriate solvent systems is critical, with mixed solvent combinations often providing superior purification efficiency compared to single-component systems [10].

Trichloroacetic acid-mediated purification has emerged as an innovative approach for amine purification applications [18]. This methodology utilizes temporary protonation mechanisms to form precipitable salt complexes, which can subsequently be converted back to the free base form through decarboxylation processes [18]. The technique demonstrates excellent purification yields ranging from 53% to 98%, depending on the nature of impurities present [18].

Table 3: Purification Efficiency of Different Methods

Purification MethodPurity Achieved (%)Yield (%)Processing TimeReference
Single Recrystallization95-9775-854-8 hours [10]
Multiple Recrystallization98-9965-7512-24 hours [10]
Trichloroacetic Acid Method94-9881-942-4 hours [18]
Selective Crystallization99+83-946-12 hours [19]

Selective ammonium carbamate crystallization represents another advanced purification strategy specifically designed for primary amine separation [19]. This technique exploits the distinct solubility profiles of carbamate species formed through reversible salt formation with carbon dioxide [19]. The method achieves purities exceeding 99% with isolated yields up to 94% [19].

Column chromatography and preparative high-performance liquid chromatography serve as complementary purification techniques for achieving analytical-grade purity levels [18]. These methods are particularly effective for removing structurally similar impurities that may co-crystallize during conventional recrystallization procedures [18]. The selection of appropriate stationary and mobile phases is crucial for optimal separation efficiency [18].

Vacuum drying and controlled atmosphere storage conditions are essential for maintaining product purity following purification [3]. The compound exhibits sensitivity to atmospheric moisture and oxidation, necessitating storage under inert atmosphere conditions at controlled temperature ranges of 2-8°C [3] [7].

Mechanistic Studies of Proton Transfer in Salt Formation

The mechanistic understanding of proton transfer processes in the formation of 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) provides fundamental insights into the molecular-level interactions governing salt crystallization [20] [21]. Proton transfer represents the critical step that converts the neutral reactants into the ionic species that constitute the final salt product [20].

The proton transfer mechanism follows a classical acid-base reaction pathway where the carboxylic acid groups of oxalic acid serve as proton donors, while the amino nitrogen atoms of the dimethyl-substituted phenylenediamine function as proton acceptors [20] [5]. The process can be mechanistically described through a two-step proton shuttle mechanism involving intermolecular acid-base reactions [20].

Nuclear magnetic resonance spectroscopy studies provide direct evidence for proton transfer events through characteristic chemical shift changes [22]. The protonation of amino nitrogen centers results in downfield shifts of associated proton resonances, while the deprotonation of carboxylic acid groups leads to corresponding upfield shifts [22]. These spectroscopic changes serve as definitive markers for successful salt formation [21].

Table 4: Spectroscopic Evidence for Proton Transfer

Spectroscopic MethodObservable ChangeChemical Shift (ppm)Reference
¹H NMRN-H Protonation+0.5 to +1.2 [22]
¹H NMRCOOH Deprotonation-0.3 to -0.8 [22]
¹³C NMRCarboxylate Formation+2.0 to +4.0 [22]
IR SpectroscopyN-H Stretch3300-3500 cm⁻¹ [5]
IR SpectroscopyCOO⁻ Asymmetric Stretch1600-1650 cm⁻¹ [5]

The kinetics of proton transfer in aromatic diamine systems demonstrate first-order dependence on both reactant concentrations [23]. The reaction rate is influenced by the basicity of the amino groups and the acidity of the carboxylic acid functionalities [23]. Electron-donating substituents on the aromatic ring enhance the basicity of amino groups, thereby accelerating the proton transfer process [24].

Hydrogen bonding interactions play a crucial role in stabilizing the transition states and intermediates formed during proton transfer [5] [8]. The formation of intermolecular hydrogen bonds between proton donors and acceptors lowers the activation energy for proton migration [20]. In the case of oxalic acid, the presence of two carboxylic acid groups enables the formation of multiple hydrogen bonding interactions, contributing to the thermodynamic stability of the resulting salt [5].

Computational studies using density functional theory methods have provided detailed insights into the energetics and geometric requirements for proton transfer in diamine-acid systems [8]. The calculations reveal that the proton transfer process is thermodynamically favorable, with reaction free energies typically ranging from -15 to -30 kJ/mol [8]. The transition state geometries show characteristic elongation of the donor-hydrogen bonds and concurrent shortening of the acceptor-hydrogen distances [8].

The mechanism exhibits significant solvent dependence, with protic solvents facilitating proton transfer through hydrogen bonding networks that stabilize ionic intermediates [21]. Process conditions strongly influence the degree of proton transfer completion, with factors such as temperature, concentration, and mixing efficiency all contributing to the overall reaction efficiency [21]. Optimal conditions for complete salt formation typically involve controlled temperature ranges and sufficient reaction time to ensure equilibrium establishment [21].

Thermal Behavior Analysis (Differential Scanning Calorimetry/Thermogravimetric Analysis)

The thermal stability and decomposition characteristics of 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) have been extensively characterized through various thermal analytical techniques. Differential Scanning Calorimetry and Thermogravimetric Analysis reveal critical thermal transition points that define the compound's thermal behavior profile [1] [2] [3].

The compound exhibits a melting point of 205°C with simultaneous decomposition, indicating thermal instability at the melting transition [1] [2] [3]. More comprehensive thermal analysis demonstrates a melting point range of 200-210°C, with decomposition occurring concurrently with the melting process [4] [5]. This thermal behavior pattern is characteristic of organic amine oxalate salts, where the ionic interactions between the amine cations and oxalate anions become thermodynamically unstable at elevated temperatures.

Thermogravimetric Analysis data indicates that weight loss initiation occurs at approximately 200-208°C, correlating closely with the melting point determinations [5]. The thermal decomposition process appears to be a single-step degradation mechanism, consistent with the simultaneous breakdown of both the organic amine component and the oxalate salt matrix. The compound demonstrates limited thermal stability above 200°C, making it unsuitable for high-temperature applications.

PropertyValueMethodReference
Melting Point205°C (dec.)LiteratureMultiple sources [1] [2] [3]
Melting Point Range200-210°CDSC/TGAMSDS [4]
Decomposition Temperature205°CTGALiterature [1] [3]
Decomposition Temperature Range200-208°CLiteratureChem-Supply [5]
Thermal StabilityDecomposes at melting pointThermal AnalysisVarious studies

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) demonstrates distinct behavior patterns across various solvent systems, reflecting the compound's amphiphilic nature due to its ionic salt structure combined with organic aromatic components.

Polar Solvent Solubility: The compound exhibits excellent solubility in water, forming a characteristic clear, purple solution at concentrations up to 25 mg/ml [5]. This aqueous solubility is attributed to the ionic nature of the oxalate salt, which facilitates hydrogen bonding and electrostatic interactions with water molecules [6] [7]. The compound shows enhanced solubility in hot water compared to cold water, indicating a positive temperature coefficient for dissolution [7].

In polar organic solvents, the compound demonstrates high solubility in methanol and ethanol, consistent with the polar nature of these alcoholic solvents and their ability to solvate both ionic and organic components [8]. The solubility in these solvents is enhanced by hydrogen bonding capabilities and moderate polarity that accommodates the compound's dual ionic-organic nature.

Non-Polar Solvent Solubility: Remarkably, the compound shows significant solubility in traditionally non-polar solvents including chloroform, benzene, and ethyl ether [8] [9]. This unexpected behavior suggests that the organic aromatic portions of the molecule can interact favorably with non-polar environments, possibly through π-π stacking interactions and Van der Waals forces.

Chromatographic Compatibility: The compound is compatible with acetonitrile-based mobile phases, as demonstrated in reverse-phase High-Performance Liquid Chromatography applications [10] [11]. This compatibility extends its analytical utility and suggests good solubility in moderately polar aprotic solvents.

SolventSolubilityConcentration/NotesReference
Water (25 mg/ml)Clear, purple solution25 mg/mlChem-Supply [5]
Water (general)SolubleGeneral solubilityMultiple sources [6] [7]
Hot WaterEasily solubleHigh temperatureOxford Lab [7]
Cold WaterSolubleRoom temperatureOxford Lab [7]
MethanolSolubleOrganic polar solventLiterature [8]
EthanolVery solubleOrganic polar solventLiterature [8]
ChloroformSolubleOrganic non-polar solventLiterature [8] [9]
BenzeneVery solubleOrganic non-polar solventLiterature [8] [9]
Ethyl EtherVery solubleOrganic solventLiterature [8]
AcetonitrileCompatible (HPLC mobile phase)Used in chromatographySIELC [10] [11]

pH-Dependent Stability in Aqueous Systems

The pH-dependent stability of 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) in aqueous systems is governed by the protonation states of the amine functional groups and the ionic equilibria of the oxalate components. The compound's stability profile varies significantly across different pH ranges, influencing both its chemical integrity and functional properties.

Acidic Conditions (pH 3-4): Under mildly acidic conditions, the compound demonstrates general stability due to protonation of the amine groups, which enhances ionic character and aqueous solubility. The protonated amine centers ($$ \text{-NH}3^+ $$ and $$ \text{-N(CH3)_2H^+ $$) form stable ionic pairs with the oxalate anions, maintaining structural integrity. However, extremely acidic conditions may lead to potential degradation through acid-catalyzed hydrolysis mechanisms.

Neutral Conditions (pH 6-8): The compound exhibits optimal stability under neutral pH conditions, representing the preferred storage and handling environment. At physiological pH, the equilibrium between protonated and neutral amine forms provides balanced solubility and chemical stability. This pH range minimizes unwanted side reactions while maintaining the compound's intended chemical properties.

Basic Conditions (pH 9-11): Interestingly, related catalytic studies suggest that the compound may show enhanced performance under basic conditions, particularly at pH 10-11 [12]. Under these conditions, deprotonation of amine groups may facilitate specific chemical interactions or catalytic mechanisms. The oxalate components remain stable in basic media, supporting overall structural integrity.

Strongly Basic Conditions (pH >11): At extremely alkaline pH values, the compound may experience degradation through base-catalyzed decomposition pathways. Excessive hydroxide concentrations can promote hydrolytic cleavage of ionic interactions and potentially lead to oxidative degradation of the aromatic amine components.

pH RangeStability BehaviorNotesReference
Acidic (pH 3-4)Generally stable in mild acidic conditionsAmine groups can be protonatedGeneral amine behavior
Neutral (pH 6-8)Stable under neutral pH conditionsOptimal stability rangeStandard stability
Basic (pH 9-11)Stable with potential for enhanced performanceRelated studies show improved performance at pH 10-11Related catalytic studies [12]
Strongly Basic (pH >11)May show degradation at extreme alkaline pHExtreme conditions may cause decompositionExtrapolated from related compounds

Spectroscopic Fingerprinting (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance)

Comprehensive spectroscopic characterization of 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) provides detailed molecular fingerprinting information essential for structural confirmation and analytical identification. Multiple spectroscopic techniques offer complementary insights into the compound's molecular structure and chemical environment.

Fourier Transform Infrared Spectroscopy: Comprehensive FT-IR spectral data is available through the NIST WebBook database, providing a condensed phase spectrum from the Coblentz Society Collection [13]. The spectrum was obtained from solid samples prepared as oil mulls, measured using dispersive instrumentation prior to 1970 [13]. Key infrared absorption bands are expected to include characteristic N-H stretching vibrations (3300-3500 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), aliphatic C-H stretching from dimethyl groups (2800-3000 cm⁻¹), C=O stretching from oxalate groups (1600-1700 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹). Technical specifications confirm that infrared spectroscopy confirms structural identity [14] [15].

Raman Spectroscopy: While specific Raman spectroscopic data for the target compound was not extensively documented in the current literature, Raman techniques are referenced for structurally similar compounds. Raman spectroscopy would provide complementary vibrational information, particularly useful for characterizing symmetric vibrational modes and aromatic ring breathing modes that may be weakly active in infrared spectroscopy.

Nuclear Magnetic Resonance Spectroscopy: ¹H NMR and ¹³C NMR spectroscopic data are available for closely related compounds, providing structural analog information [16] [17]. For similar dimethyl phenylenediamine derivatives, ¹H NMR spectra typically utilize DMSO-d₆ as solvent, revealing characteristic chemical shifts for aromatic protons (6.5-7.5 ppm), N-methyl groups (2.8-3.2 ppm), and amine protons (4.5-6.0 ppm, exchangeable). ¹³C NMR spectroscopy provides carbon framework information, including aromatic carbon signals (110-160 ppm) and aliphatic N-methyl carbons (35-45 ppm).

Mass Spectrometry: Mass spectrometric data for related compounds demonstrates molecular ion detection capabilities [16], essential for molecular weight confirmation and fragmentation pattern analysis. Expected fragmentation would include loss of oxalate components and characteristic aromatic amine fragment ions.

Ultraviolet-Visible Spectroscopy: The compound exhibits characteristic purple coloration in aqueous solutions [5], indicating specific electronic transitions in the visible spectrum. This chromophoric behavior suggests extended conjugation within the aromatic amine system and potential charge-transfer interactions.

TechniqueAvailable DataKey InformationReference
FT-IR SpectroscopyYes - NIST WebBookCondensed phase spectrum availableNIST WebBook [13]
FT-IR ReferenceCoblentz Society CollectionSolid (oil mull), measured pre-1970NIST WebBook [13]
FT-IR ConfirmationStructural confirmation (TCI)IR spectrum confirms structureTCI specifications [14] [15]
Raman SpectroscopyReferenced for similar compoundsNot specifically found for this compoundLiterature references
¹H NMR SpectroscopyAvailable for related compoundsDMSO-d₆ solvent used for similar compoundsChemicalBook [16] [17]
¹³C NMR SpectroscopyAvailable for related compoundsAvailable for structural analogsChemicalBook [17]
Mass SpectrometryAvailable for related compoundsMolecular ion detectionChemicalBook [16]
UV-Vis SpectroscopyWater solution shows purple colorCharacteristic purple coloration in aqueous solutionChem-Supply [5]

Related CAS

99-98-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (95%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62778-12-5

Dates

Last modified: 08-16-2023

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